molecular formula C24H25FN6O B2633327 (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1251544-62-3

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2633327
CAS RN: 1251544-62-3
M. Wt: 432.503
InChI Key: YDPGENVMADBABT-UHFFFAOYSA-N
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Description

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C24H25FN6O and its molecular weight is 432.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Studies

A facile synthesis method has been developed for related heterocyclic compounds, utilizing Bredereck’s reagent for selective formation of chalcones, highlighting the compound's role in generating structurally complex molecules. These synthesized compounds underwent molecular docking studies, demonstrating potential interactions with biological targets, indicating their relevance in drug design and discovery processes (Malathi & Chary, 2019).

Ambient-Temperature Synthesis

The ambient-temperature synthesis of a novel compound showcases the chemical's versatility and the efficiency of synthesis techniques, emphasizing its application in the development of new chemical entities with potential pharmacological activities (Becerra, Cobo, & Castillo, 2021).

ACE Inhibitory Activity

In the realm of cardiovascular research, novel aryl and heteroaryl derived chalcones and pyrazoles, synthesized from compounds structurally related to the query chemical, have been evaluated for their angiotensin-converting enzyme (ACE) inhibitory activity. This underscores the compound's potential application in developing new therapeutics for hypertension and related cardiovascular diseases (Kantevari et al., 2011).

One-Pot Synthesis Methods

The development of efficient one-pot synthetic procedures for related pyrrole derivatives points to the compound's significance in streamlining chemical synthesis, reducing steps, and enhancing yield, which is crucial for pharmaceutical manufacturing and research (Kaur & Kumar, 2018).

Organofluorine Inhibitors of Fructose-1,6-bisphosphatase

Exploring the compound's analogs as inhibitors of fructose-1,6-bisphosphatase (FBPase) connects its application to metabolic disease research, specifically in diabetes and obesity management, by targeting enzymes involved in glucose metabolism (Rudnitskaya et al., 2009).

properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c1-24(2,3)31-22(29-11-5-6-12-29)18-14-30(15-20(18)27-31)23(32)21-13-19(26-28(21)4)16-7-9-17(25)10-8-16/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPGENVMADBABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

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